![molecular formula C10H12N2 B088592 2-(1H-indol-1-yl)ethanamine CAS No. 13708-58-2](/img/structure/B88592.png)
2-(1H-indol-1-yl)ethanamine
Overview
Description
“2-(1H-indol-1-yl)ethanamine” is a chemical compound with the empirical formula C10H12N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “2-(1H-indol-1-yl)ethanamine” were not found, a related compound, “2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine” (DPIE), has been synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-1-yl)ethanamine” consists of an indole group attached to an ethanamine group . The molecular weight is 160.22 g/mol .
Physical And Chemical Properties Analysis
“2-(1H-indol-1-yl)ethanamine” is a solid compound . It has a molecular weight of 160.22 g/mol and a monoisotopic mass of 160.100052 Da . The compound has two hydrogen bond donors and one hydrogen bond acceptor .
Scientific Research Applications
Biochemistry: Modulation of Cytokine Production
2-(1H-indol-1-yl)ethanamine has been studied for its ability to modulate cytokine production. It has shown potential in enhancing the production of pro-inflammatory cytokines like IL-6, IL-8, and COX-2 in IL-1β-stimulated primary human oral cells . This suggests its utility in understanding inflammatory processes and could be pivotal in developing treatments for autoimmune diseases.
Pharmacology: Therapeutic Agent Development
In pharmacology, this compound’s derivatives have been synthesized to study their effects on pro-inflammatory cytokine production, which is crucial in several autoimmune diseases and host defense against infection . The ability to modulate cytokine production makes it a candidate for developing new therapeutic agents.
Neuroscience: Neuromodulation and Neurotransmission
2-(1H-indol-1-yl)ethanamine is found in trace amounts in the mammalian brain and may act as a neuromodulator or neurotransmitter . This opens up research avenues in neuroscience to explore its role in brain function and its potential therapeutic applications for neurological disorders.
Molecular Biology: Plant Hormone Biosynthesis
This compound is a possible intermediate in the biosynthetic pathway of the plant hormone indole-3-acetic acid . Understanding its role in this pathway can provide insights into plant growth and development, aiding in agricultural research and biotechnology.
Medicinal Chemistry: Antibacterial Activity
Research has evaluated the antibacterial activity of indolic compounds, including 2-(1H-indol-1-yl)ethanamine derivatives, against a variety of human pathogens . This highlights its importance in medicinal chemistry for developing new antibacterial agents.
Analytical Chemistry: Structural Analysis and Synthesis
The compound’s structure has been analyzed using crystallography and density functional theory (DFT) studies, providing a deeper understanding of its chemical properties . Its synthesis and the structure-activity relationship (SAR) are crucial in analytical chemistry for the development of new analytical methods and probes.
Safety and Hazards
Mechanism of Action
Target of Action
2-(1H-indol-1-yl)ethanamine, also known as tryptamine, is a biogenic amine that plays a crucial role in various biological processes . It is known to bind with high affinity to multiple receptors, including the human trace amine-associated receptor 1 (hTAAR1) and non-selective serotonin receptors . These receptors are involved in numerous physiological functions, including mood regulation, cognition, and the immune response .
Mode of Action
Tryptamine interacts with its targets primarily through receptor binding. For instance, it acts as an agonist for hTAAR1, stimulating the receptor’s activity . It also functions as a non-selective serotonin receptor agonist, which means it can bind to and activate various types of serotonin receptors . This broad receptor activity allows tryptamine to influence a wide range of physiological processes.
Biochemical Pathways
The action of tryptamine affects several biochemical pathways. For instance, its interaction with serotonin receptors can influence the serotonergic system, which plays a key role in mood regulation and other cognitive functions . Additionally, its agonistic activity on hTAAR1 can modulate the release of neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Its metabolism likely involves enzymatic processes, and it is probably excreted via the kidneys .
Result of Action
The activation of serotonin receptors and hTAAR1 by tryptamine can lead to various molecular and cellular effects. For example, it can modulate the production of pro-inflammatory cytokines, potentially influencing immune responses . Additionally, its impact on neurotransmitter release can affect neuronal signaling and thus influence various cognitive functions .
Action Environment
The action, efficacy, and stability of tryptamine can be influenced by various environmental factors. For instance, the presence of other competing ligands can affect its binding to receptors. Additionally, factors such as pH and temperature can influence its stability and activity .
properties
IUPAC Name |
2-indol-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFQUSYBZYTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293224 | |
Record name | 2-(1H-indol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13708-58-2 | |
Record name | 13708-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-indol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(1H-Indol-1-yl)ethanamine in the context of the presented research?
A1: The research highlights the use of 2-(1H-Indol-1-yl)ethanamine as a key starting material in a novel enantioselective iso-Pictet-Spengler reaction. [] This reaction allows for the synthesis of 1,1-disubstituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a relatively unexplored indole-based core structure with potential applications in medicinal chemistry. [] This reaction provides a new synthetic route to access these compounds with high enantioselectivity, which is crucial for potential drug development.
Q2: What makes the reported reaction with 2-(1H-Indol-1-yl)ethanamine particularly noteworthy?
A2: The research presents the first example of an asymmetric iso-Pictet-Spengler reaction utilizing 2-(1H-Indol-1-yl)ethanamine. [] Previous methods to synthesize similar compounds lacked enantiocontrol, limiting their utility. The use of a commercially available chiral silicon Lewis acid catalyst in this reaction enables the formation of the desired products with high enantiomeric excess. [] This breakthrough paves the way for exploring the biological activities of these enantiopure compounds for drug discovery purposes.
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